8-Bromo-2-chloro-9H-purin-6-amine
Description
8-Bromo-2-chloro-9H-purin-6-amine (C₅H₃BrClN₅) is a halogenated purine derivative with a molecular weight of 246.93 g/mol. This compound features bromine and chlorine substituents at the C8 and C2 positions, respectively, and an amine group at C6. Its synthesis involves multi-step halogenation and deprotection reactions. For example, compound 10 (as designated in ) is synthesized via bromination of a THP-protected intermediate followed by acidic deprotection, yielding a yellow solid with a melting point >300°C (dec.) and distinct NMR signals (δ 13.65 ppm for NH and δ 6.88 ppm for NH₂) . Its stability under harsh conditions (e.g., high-temperature reactions) and electronic effects from halogen substituents make it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or nucleotide analogs.
Properties
Molecular Formula |
C5H3BrClN5 |
|---|---|
Molecular Weight |
248.47 g/mol |
IUPAC Name |
8-bromo-2-chloro-7H-purin-6-amine |
InChI |
InChI=1S/C5H3BrClN5/c6-4-9-1-2(8)10-5(7)12-3(1)11-4/h(H3,8,9,10,11,12) |
InChI Key |
LWADBCSRCPUNEY-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1N=C(N2)Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-9H-purin-6-amine typically involves the halogenation of adenine derivatives. One common method is the bromination of 2-chloro-9H-purin-6-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for 8-Bromo-2-chloro-9H-purin-6-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetonitrile, dichloromethane, ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
8-Bromo-2-chloro-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-9H-purin-6-amine involves its interaction with nucleic acids. It can intercalate into DNA and RNA, disrupting their normal function and inhibiting replication and transcription processes. This compound can also inhibit DNA repair enzymes, leading to increased sensitivity of cells to radiation and other DNA-damaging agents .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The C8-Br and C2-Cl substituents in the target compound reduce electron density at the purine core, slowing alkylation reactions compared to non-halogenated analogs (e.g., 2-amino-6-chloropurine requires shorter reaction times) .
- N9 Substituent Diversity : Cyclopentenyl (4d) and allyl (3) groups introduce steric bulk, reducing yields in conventional alkylation (e.g., 4d synthesis via Method C: 29% yield) . In contrast, THP-protected intermediates (e.g., compound 9 in ) achieve higher yields (80%) due to improved solubility .
Reactivity and Functional Differences
- Electrophilic Substitution: The C8-Br in 8-bromo-2-chloro-9H-purin-6-amine facilitates Suzuki coupling or nucleophilic aromatic substitution, whereas non-brominated analogs (e.g., 9-allyl-6-chloro-9H-purin-2-amine) lack this versatility .
- In contrast, 8-bromoadenine lacks the C2-Cl group, which may reduce binding specificity in enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
